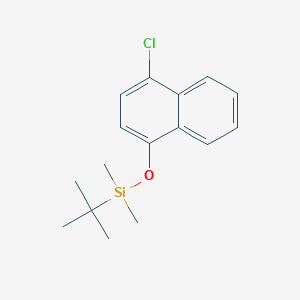
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane: is an organosilicon compound that features a tert-butyl group, a chloronaphthalene moiety, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-chloronaphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the study of biological systems where organosilicon compounds play a role.
Mechanism of Action
The mechanism of action of tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl and dimethylsilane groups provide steric hindrance and electronic effects that influence the compound’s reactivity. The chloronaphthalene moiety can participate in π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with an iodine atom instead of chlorine.
tert-Butyl((4-bromonaphthalen-1-yl)oxy)dimethylsilane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: tert-Butyl((4-chloronaphthalen-1-yl)oxy)dimethylsilane is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its iodine and bromine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H21ClOSi |
|---|---|
Molecular Weight |
292.87 g/mol |
IUPAC Name |
tert-butyl-(4-chloronaphthalen-1-yl)oxy-dimethylsilane |
InChI |
InChI=1S/C16H21ClOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
InChI Key |
YIKYFAZVMBRRIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















